Hectorite

Description

Properties

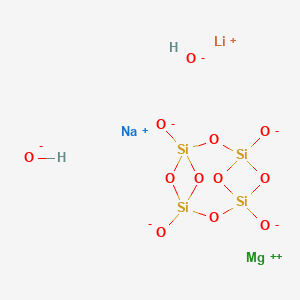

IUPAC Name |

lithium;magnesium;sodium;1,3,5,7-tetraoxido-2,4,6,8,9,10-hexaoxa-1,3,5,7-tetrasilatricyclo[5.1.1.13,5]decane;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mg.Na.O10Si4.2H2O/c;;;1-11-5-12(2,6-11)10-14(4)7-13(3,8-14)9-11;;/h;;;;2*1H2/q+1;+2;+1;-4;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLMIXQRALPRBC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-].[OH-].[O-][Si]12O[Si](O1)(O[Si]3(O[Si](O3)(O2)[O-])[O-])[O-].[Na+].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LiMgNaO12Si4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12173-47-6 | |

| Record name | Hectorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012173476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hectorite (clay mineral) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hectorite: A Comprehensive Technical Guide to its Crystal Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a rare trioctahedral smectite clay mineral, has garnered significant attention in various scientific and industrial fields, particularly in pharmaceutics and drug delivery. Its unique layered structure, high cation exchange capacity, and swelling properties make it an attractive excipient for developing advanced drug delivery systems. This technical guide provides an in-depth analysis of the crystal structure, physicochemical properties, and key experimental characterization protocols for this compound. Furthermore, it explores its applications in drug development, focusing on controlled release and biocompatibility, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Crystal Structure and Chemical Composition

This compound is a 2:1 layered hydrous magnesium silicate (B1173343) belonging to the smectite group of clay minerals.[1][2] Its structure consists of an octahedral sheet of magnesium oxide/hydroxide sandwiched between two tetrahedral sheets of silica.[2] This trilayered structure is a defining characteristic of smectite clays (B1170129).

The idealized chemical formula for this compound is Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂.[1][3][4] Isomorphous substitution of magnesium (Mg²⁺) by lithium (Li⁺) in the octahedral sheet results in a net negative charge on the clay platelet surface.[2] This charge deficiency is balanced by exchangeable cations, typically sodium (Na⁺), located in the interlayer space between the silicate layers.[2] These loosely bound cations can be readily exchanged with other cations, a fundamental property crucial for many of its applications.

The crystal system of this compound is monoclinic, with the space group C2/m.[1][5] The layered structure and the presence of hydrated exchangeable cations in the interlayer space are responsible for its characteristic swelling behavior in the presence of water and other polar molecules.

Diagram: this compound Crystal Structure

Caption: Schematic of the layered crystal structure of this compound.

Physicochemical Properties

The utility of this compound in various applications, especially in drug delivery, is dictated by its unique physicochemical properties. A summary of these properties is presented below, with quantitative data compiled from various sources for comparative analysis.

Data Presentation: Quantitative Properties of this compound

| Property | Typical Value Range | Unit | References |

| Cation Exchange Capacity (CEC) | 50 - 150 | meq/100g | [5] |

| Specific Surface Area (BET) | 5 - 300 | m²/g | [6][7] |

| Swelling Index | > 24 | mL/2g | [8][9] |

| Density | 2 - 3 | g/cm³ | [10] |

| Mohs Hardness | 1 - 2 | - | [5] |

Key Experimental Protocols

Accurate and reproducible characterization of this compound is essential for its effective utilization. This section provides detailed methodologies for key experiments used to determine its fundamental properties.

X-Ray Diffraction (XRD) Analysis for Crystal Structure Determination

Objective: To determine the crystal structure, identify mineral phases, and measure the basal spacing (d₀₀₁) of this compound.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound powder is packed into a sample holder. For oriented samples, a clay suspension is deposited onto a glass slide and allowed to dry.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.[11][12][13]

-

Data Collection: The sample is scanned over a 2θ range of 2° to 70° with a step size of 0.02° and a scan speed of 2°/min.[14]

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The basal spacing (d₀₀₁) is calculated from the position of the (001) reflection using Bragg's Law (nλ = 2d sinθ).

Diagram: XRD Analysis Workflow

Caption: Workflow for XRD analysis of this compound.

Brunauer-Emmett-Teller (BET) Analysis for Specific Surface Area

Objective: To measure the specific surface area of this compound through nitrogen gas adsorption.

Methodology:

-

Sample Preparation: A known weight of the this compound sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove adsorbed water and other volatile impurities.[6]

-

Instrumentation: A surface area and porosimetry analyzer is used.

-

Data Collection: Nitrogen gas is introduced to the sample at liquid nitrogen temperature (77 K). The amount of gas adsorbed at various relative pressures (P/P₀) is measured. The analysis is typically performed in the P/P₀ range of 0.05 to 0.35.[6][7]

-

Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity, from which the specific surface area is determined.

Diagram: BET Analysis Workflow

Caption: Workflow for BET analysis of this compound.

Cation Exchange Capacity (CEC) Determination

Objective: To quantify the total amount of exchangeable cations that this compound can hold.

Methodology (Ammonium Acetate (B1210297) Method):

-

Saturation: A known weight of this compound is repeatedly washed with a 1 M ammonium (B1175870) acetate solution (pH 7) to replace all existing exchangeable cations with ammonium ions (NH₄⁺).[15]

-

Removal of Excess Salt: The excess ammonium acetate is removed by washing with a solvent like ethanol.

-

Extraction: The adsorbed ammonium ions are then displaced by leaching the sample with a solution of another cation, typically 1 M KCl.

-

Quantification: The concentration of the displaced ammonium ions in the leachate is determined using a suitable analytical technique, such as titration or ion-selective electrode. The CEC is then calculated and expressed as milliequivalents per 100 grams of clay (meq/100g).[5]

Diagram: Cation Exchange Process

Caption: Conceptual diagram of the cation exchange process in this compound.

Swelling Index Determination (ASTM D5890)

Objective: To measure the ability of this compound to swell in water, which is an indicator of its quality and performance in various applications.[8][16]

Methodology:

-

Sample Preparation: 2.0 g of oven-dried this compound powder (passing a 100-mesh sieve) is used.[9][16]

-

Procedure: 90 mL of deionized water is added to a 100 mL graduated cylinder. The 2.0 g of this compound is added in 0.1 g increments every 10 minutes to allow for hydration and settling.[9]

-

Measurement: After the entire sample has been added, the volume is brought up to 100 mL with deionized water. The cylinder is then left undisturbed for at least 16 hours (typically 24 hours).[9]

-

Result: The final volume occupied by the swollen clay is recorded in mL/2g. A swell index of greater than 24 mL/2g is generally considered indicative of good quality bentonite-type clays for GCLs.[8]

Applications in Drug Development

The unique properties of this compound make it a versatile material for various applications in drug development, primarily as an excipient in pharmaceutical formulations.

Controlled Drug Release

This compound's layered structure allows for the intercalation of drug molecules within its interlayer spaces. This can be achieved through cation exchange if the drug is cationic, or through adsorption for neutral or anionic drugs. This loading of drug molecules into the clay matrix can effectively control their release rate. The release can be modulated by factors such as the pH of the surrounding medium and the presence of other ions, which can exchange with the intercalated drug molecules. This property is particularly valuable for developing oral controlled-release drug delivery systems.[17][18] For instance, studies have shown that this compound can be used as a carrier for anticancer drugs like methotrexate (B535133) and doxorubicin (B1662922), enabling their sustained release.[1][17]

Biocompatibility and Cytotoxicity

For any material to be used in drug delivery, its biocompatibility and potential cytotoxicity must be thoroughly evaluated. This compound is generally considered biocompatible.[3] In vitro cytotoxicity studies are essential to confirm the safety of this compound for pharmaceutical applications. These studies typically involve exposing cell lines (e.g., fibroblasts, epithelial cells) to different concentrations of this compound and assessing cell viability and proliferation using assays such as the MTT or LDH assay.[4] The biocompatibility of medical devices and their component materials is often assessed according to the ISO 10993 standards.[19][20][21][22] Cytotoxicity testing, as outlined in ISO 10993-5, is a fundamental part of this evaluation.[21]

Conclusion

This compound possesses a unique combination of a layered crystal structure, high cation exchange capacity, and swelling properties that make it a highly valuable material for researchers, scientists, and drug development professionals. Its well-defined physicochemical characteristics, which can be thoroughly investigated using the experimental protocols detailed in this guide, allow for its tailored application in advanced drug delivery systems. The ability of this compound to modulate drug release, coupled with its favorable biocompatibility profile, positions it as a promising excipient for the development of innovative and effective pharmaceutical formulations. Further research into the surface modification of this compound and its interactions with various active pharmaceutical ingredients will undoubtedly expand its role in the future of drug delivery.

References

- 1. Exploring the cellular uptake of this compound clay mineral and its drug carrier capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. researchgate.net [researchgate.net]

- 8. terrafixgeo.com [terrafixgeo.com]

- 9. library.geosyntheticssociety.org [library.geosyntheticssociety.org]

- 10. iris.unipa.it [iris.unipa.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. Rectorite-intercalated nanoparticles for improving controlled release of doxorubicin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug delivery systems for oral disease applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocompatibility Testing in Medical Devices: Ensuring Safety Through ISO 10993 Standards | Keith Smith [keithsmith.io]

- 20. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. namsa.com [namsa.com]

- 22. boydbiomedical.com [boydbiomedical.com]

Hydrothermal Synthesis of Hectorite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a trioctahedral smectite clay, has garnered significant attention in various scientific and industrial fields, including pharmaceuticals, due to its unique properties such as high cation exchange capacity, swelling, and thixotropy.[1] Its layered silicate (B1173343) structure, composed of two tetrahedral silica (B1680970) sheets sandwiching a central octahedral magnesia sheet, allows for intercalation of various molecules, making it an excellent candidate for drug delivery systems. The partial isomorphic substitution of Mg²⁺ by Li⁺ in the octahedral layer generates a net negative charge, which is balanced by interlayer cations, typically Na⁺.[1]

The rarity of natural this compound deposits necessitates its synthesis to obtain a pure and well-characterized material for advanced applications.[2] Hydrothermal synthesis is a prevalent and effective method for producing this compound with controlled composition and crystallinity.[2][3] This technique involves the crystallization of a precursor gel or solution under elevated temperature and pressure in an aqueous environment. This guide provides an in-depth overview of the hydrothermal synthesis of this compound, including detailed experimental protocols, a summary of key quantitative data, and a visual representation of the experimental workflow.

Experimental Protocols

The hydrothermal synthesis of this compound can be achieved through various precursor materials and reaction conditions. Below are two detailed protocols synthesized from the literature.

Protocol 1: Synthesis from Silicate, Magnesium, and Lithium Salts

This protocol is adapted from methods utilizing soluble silicate, magnesium, and lithium salts.[4]

1. Precursor Solution Preparation:

-

Prepare an aqueous solution of sodium silicate (Na₂SiO₃·9H₂O).

-

Prepare a separate aqueous solution of magnesium chloride (MgCl₂·6H₂O) and lithium chloride (LiCl·H₂O). The molar ratio of Mg/Si and the molar fraction of Li are critical parameters that influence the purity of the final product.[4]

-

Slowly add the magnesium and lithium chloride solution to the sodium silicate solution under vigorous stirring to form a homogeneous precursor gel.

2. Hydrothermal Reaction:

-

Transfer the precursor gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to the desired reaction temperature, typically ranging from 120°C to 473 K (200°C).[2][4]

-

Maintain the temperature for a specific duration, which can range from 12 hours to several days, to allow for crystallization.[2][5] Longer reaction times and higher temperatures generally lead to better crystallinity.[2]

3. Product Recovery and Purification:

-

After the reaction, cool the autoclave to room temperature.

-

Filter the solid product from the suspension.

-

Wash the product repeatedly with deionized water to remove any unreacted salts and byproducts. This can be done via centrifugation and redispersion or filtration. The pH of the washing solution should be monitored until it becomes neutral.

-

To remove potential carbonate impurities, the product can be treated with a dilute solution of hydrochloric acid (e.g., 0.1 M HCl), followed by thorough washing with deionized water to remove excess acid.

-

If organic contaminants are a concern, a treatment with hydrogen peroxide (H₂O₂) can be employed, followed by washing.

4. Drying:

-

Dry the purified this compound powder in an oven at a temperature between 60°C and 110°C until a constant weight is achieved.[6]

Protocol 2: Two-Step Synthesis from Magnesium Hydroxide (B78521) and Water Glass

This protocol describes a two-step hydrothermal method.[7]

1. Precursor Slurry Formation (Step 1):

-

Mix water glass (containing ~30 wt% SiO₂) and magnesium hydroxide (Mg(OH)₂) in stoichiometric amounts in water with continuous stirring.

-

Adjust the pH of the solution to a range of 6-8.

-

Heat the mixture in a glass vessel at approximately 90 ± 5°C to form a precursor slurry.

-

Wash the resulting slurry to remove excess salts.

2. This compound Crystallization (Step 2):

-

Add a lithium salt (e.g., LiCl) to the washed precursor slurry. The lithium ions will substitute for magnesium in the octahedral sheet.

-

Mature the mixture in a glass vessel at 90 ± 5°C for about 10 hours to form a this compound gel.[7]

3. Product Recovery and Purification:

-

Follow the same filtration, washing, and optional acid/peroxide treatment steps as described in Protocol 1.

4. Drying:

-

Dry the final product as described in Protocol 1.

Data Presentation

The following tables summarize key quantitative data from various studies on the hydrothermal synthesis of this compound, providing a comparative overview of the effects of different synthesis parameters.

Table 1: Influence of Synthesis Conditions on this compound Properties

| Starting Materials | Temperature (°C) | Time (hours) | Key Findings | Reference |

| LiOH-MgCl₂-SiO₂-H₂O | 120 | 12 | Successful synthesis of this compound. | [2] |

| LiOH-MgCl₂-SiO₂-H₂O | Increasing | Increasing | Improved crystallization of this compound. | [2] |

| Lithium fluoride, magnesium chloride, water glass, ammonium (B1175870) hydroxide | Not specified | 6 | Formation of some this compound. | [5] |

| Lithium fluoride, magnesium chloride, water glass, ammonium hydroxide | Not specified | 72 | Completion of crystallization. | [5] |

| Na₂SiO₃·9H₂O, MgCl₂·6H₂O, LiCl·H₂O | 200 (473 K) | Not specified | Formation of pure this compound at a Mg/Si molar ratio of 1.333 and Li molar fraction of 6.25%. | [4] |

| Gels of appropriate composition | 400 | 672 (4 weeks) | Yielded pure this compound without stevensite or kerolite domains. | [4] |

| Mg(OH)₂, water glass, Li-compound | 90 ± 5 | 10 | Synthesis of this compound with a basal spacing of 12 Å. | [7] |

Table 2: Structural Properties of Synthetic this compound from XRD Analysis

| Sample Description | Interlayer Cation | Basal Spacing (d₀₀₁) (Å) | Hydration State | Reference |

| Synthetic this compound | Na⁺ | 12.6 | Not specified | [8] |

| Synthetic Fluorothis compound | Na⁺ | 12.4 | Not specified | [8] |

| High-charge Fluorothis compound | Na⁺ | 12.2 | Not specified | [8] |

| Air-dried this compound | Cu²⁺ | 12.49 | One water layer | [9] |

| Air-dried this compound | Ca²⁺ | 15.10 | Two water layers | [9] |

| Unmodified this compound | Not specified | 14.46 | Not specified | [10] |

| Synthetic this compound (glycolated) | Not specified | 17.4 | Ethylene glycol solvated | [7] |

Mandatory Visualization

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Conclusion

The hydrothermal synthesis method offers a robust and versatile approach for the production of high-purity this compound with tailored properties. By carefully controlling key experimental parameters such as precursor composition, reaction temperature, and time, researchers can optimize the crystallinity, layer charge, and particle size of the synthetic this compound to meet the specific demands of their applications, including advanced drug delivery systems. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting. Further research into the nuanced effects of various synthesis parameters will continue to refine and enhance the production of this valuable nanomaterial.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Nanomaterial Based on Halloysite and this compound Clay Minerals Covalently Bridged - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound by Hydrothemal Method -Journal of the Mineralogical Society of Korea | Korea Science [koreascience.kr]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cation Exchange Capacity of Hectorite Clay: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hectorite, a trioctahedral smectite clay, possesses a unique layered crystalline structure characterized by isomorphic substitution of lithium for magnesium in the central octahedral sheet. This substitution results in a net negative charge on the clay platelets, which is balanced by exchangeable cations residing in the interlayer spaces.[1][2] This inherent property gives rise to this compound's significant cation exchange capacity (CEC), a critical parameter influencing its utility in various applications, particularly in the pharmaceutical sciences as a drug delivery vehicle.[3] The ability to adsorb and release cationic drug molecules is directly related to the CEC of the this compound carrier. This guide provides an in-depth overview of the CEC of this compound clay, including typical values, influencing factors, and detailed experimental protocols for its determination.

Quantitative Data on Cation Exchange Capacity

The CEC of this compound can vary depending on its source (natural or synthetic), purity, and the conditions under which it is measured. The following tables summarize the reported CEC values for this compound and the related synthetic this compound, Laponite®.

Table 1: Cation Exchange Capacity of Natural this compound

| This compound Source/Type | CEC Value (cmol(+)/kg) | Measurement pH | Method | Reference(s) |

| Na-saturated this compound SHCa-1 <0.2μm | 83 ± 1 | 7.9 | Cu-trien | [4] |

| This compound | 50 - 150 | 6 - 13 | Not Specified |

Table 2: Cation Exchange Capacity of Synthetic this compound (Laponite®)

| Laponite® Grade | CEC Value (cmol(+)/kg) | Measurement pH | Method | Reference(s) | | :--- | :--- | :--- | :--- | | Laponite® RD | 79 ± 1 | 8.9 | Cu-trien |[4] | | Laponite RDS | 91 | Not Specified | Ammonia-electrode |[5] | | Laponite RD | 47 | Not Specified | Ammonia-electrode |[5] |

Factors Influencing Cation Exchange Capacity

The effective CEC of this compound is not a fixed value but is influenced by several factors:

-

pH: The CEC of this compound is significantly pH-dependent. The negative charge on the clay arises from two sources: permanent charge from isomorphic substitution and pH-dependent charge from the deprotonation of silanol (B1196071) (Si-OH) and aluminol (Al-OH) groups at the clay particle edges. As the pH increases, more of these edge groups deprotonate, leading to a higher overall negative charge and thus a greater CEC.[4]

-

Particle Size: Smaller particle sizes result in a larger edge surface area relative to the total surface area. Since a portion of the CEC arises from the pH-dependent charges on the edges, smaller particles can exhibit a higher CEC, especially at elevated pH.[4]

-

Nature of the Exchangeable Cation: The type of cation present in the interlayer space can influence the measured CEC. Divalent cations, for instance, are generally more effective at exchange than monovalent cations.[4]

-

Purity of the Clay: The presence of impurities, such as carbonates or other minerals, can interfere with CEC measurements and lead to inaccurate results.[6]

Experimental Protocols for CEC Determination

Several methods are employed to determine the CEC of clay minerals. The choice of method can depend on the specific characteristics of the clay and the desired accuracy.

Ammonium (B1175870) Acetate (B1210297) Method (pH 7.0)

This is a widely used method for determining the CEC of soils and clays.[7] It involves saturating the clay with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution at pH 7.0. The adsorbed ammonium is then replaced by another cation (e.g., Na⁺ or K⁺), and the amount of displaced ammonium is quantified.

Reagents:

-

1 M Ammonium Acetate (NH₄OAc) solution, buffered to pH 7.0

-

10% Sodium Chloride (NaCl) solution, acidified

Procedure:

-

Weigh approximately 5 g of the this compound sample into a centrifuge tube.[7]

-

Add 33 mL of 1 M NH₄OAc solution, shake for 15 minutes, and then centrifuge.[7]

-

Decant the supernatant and repeat the washing with NH₄OAc solution two more times.[7]

-

After the final NH₄OAc wash, wash the sample with 95% ethanol to remove excess (non-adsorbed) ammonium ions. Repeat the ethanol wash until the leachate is free of ammonium.[7]

-

Displace the adsorbed ammonium ions by washing the sample three times with 33 mL portions of 10% NaCl solution, collecting the leachate in a 100 mL volumetric flask.[7]

-

Bring the collected leachate to a final volume of 100 mL with the NaCl solution.[7]

-

Determine the concentration of ammonium in the leachate using a suitable method, such as distillation and titration or an ammonia-selective electrode.[5][7]

-

Calculate the CEC in cmol(+)/kg of clay.

Barium Chloride Compulsive Exchange Method

This method is considered accurate for determining the effective CEC of soils under field conditions.[8] It involves saturating the clay with barium ions (Ba²⁺) and then compulsively exchanging the barium with magnesium ions (Mg²⁺), which is driven by the precipitation of barium sulfate (B86663) (BaSO₄).

Reagents:

-

0.1 M Barium Chloride (BaCl₂) solution

-

0.025 M Magnesium Sulfate (MgSO₄) solution

Procedure:

-

Saturate a known weight of the this compound sample with the 0.1 M BaCl₂ solution. This is typically done by repeatedly washing the sample with the BaCl₂ solution and then removing the excess salt by washing with water.[9]

-

Add a precise volume of 0.025 M MgSO₄ solution to the Ba²⁺-saturated clay. The Mg²⁺ ions will replace the Ba²⁺ ions on the exchange sites, and the displaced Ba²⁺ will precipitate as BaSO₄.[9]

-

After the exchange reaction, determine the concentration of the excess (non-adsorbed) magnesium in the supernatant.[9]

-

The amount of magnesium that was adsorbed by the clay is equivalent to the CEC. This is calculated by subtracting the amount of excess magnesium from the initial amount of magnesium added.[9]

Copper-Triethylenetetramine (Cu-trien) Method

This is a rapid and straightforward spectrophotometric method for CEC determination.[10][11] It is based on the exchange of the colored copper-triethylenetetramine complex cation, [Cu(trien)]²⁺, with the exchangeable cations of the clay.

Reagents:

-

0.01 M Copper-Triethylenetetramine ([Cu(trien)]²⁺) solution

Procedure:

-

Disperse a precisely weighed amount of this compound (e.g., 50 mg) in a known volume of deionized water (e.g., 10 mL) in a centrifuge tube.[11]

-

Add a specific volume of the 0.01 M [Cu(trien)]²⁺ solution (e.g., 5 mL).[11]

-

Shake the suspension for a defined period (e.g., 3 hours) to allow for cation exchange to reach equilibrium.[11]

-

Centrifuge the suspension to separate the clay from the supernatant.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the [Cu(trien)]²⁺ complex (typically around 580-620 nm).

-

The amount of [Cu(trien)]²⁺ adsorbed by the clay is determined by the difference in concentration between the initial solution and the supernatant after exchange. This difference is directly proportional to the CEC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the cation exchange capacity of this compound clay.

Figure 1: Simplified structure of this compound clay showing the negatively charged layers and exchangeable interlayer cations.

Figure 2: Logical relationship between pH and the cation exchange capacity of this compound clay.

Figure 3: General experimental workflow for the determination of cation exchange capacity.

References

- 1. elementis.com [elementis.com]

- 2. qualicer.org [qualicer.org]

- 3. researchgate.net [researchgate.net]

- 4. tutorchase.com [tutorchase.com]

- 5. clays.org [clays.org]

- 6. Development and Validation of the Modified Barium Chloride Method for CEC Measurement and Determination of Accurate Exchangeable Calcium Cation Concentration in Carbonated Clayey Soils [mcej.modares.ac.ir]

- 7. fao.org [fao.org]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide to Isomorphic Substitution in Trioctahedral Smectites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isomorphic substitution in trioctahedral smectites, a critical phenomenon influencing their physicochemical properties and applications in various scientific and industrial fields, including drug development.

Introduction to Trioctahedral Smectites and Isomorphic Substitution

Trioctahedral smectites are a group of 2:1 phyllosilicate clay minerals. Their fundamental structure consists of an octahedral sheet sandwiched between two tetrahedral sheets.[1] In an ideal trioctahedral structure, all three octahedral cation sites are occupied, typically by divalent cations like magnesium (Mg²⁺).[2]

Isomorphic substitution is the replacement of a central cation in the tetrahedral or octahedral sheet by another cation of similar size but different charge, without altering the overall crystal structure.[1] This process is the primary source of the net negative charge on the layers of smectites. This layer charge is balanced by the presence of exchangeable cations in the interlayer space, which can be hydrated.[3] The extent and location of isomorphic substitution significantly impact the cation exchange capacity (CEC), swelling behavior, surface acidity, and catalytic activity of these clays.

The principal members of the trioctahedral smectite group are saponite, hectorite, and stevensite, each characterized by the dominant location of isomorphic substitution.

Quantitative Data on Isomorphic Substitution

The extent of isomorphic substitution determines the layer charge of the smectite. The following tables summarize the typical chemical formulae and the extent of tetrahedral and octahedral substitution for the main trioctahedral smectites.

Table 1: Idealized Chemical Formulae of Trioctahedral Smectites

| Mineral | Idealized Chemical Formula | Primary Source of Layer Charge |

| Saponite | M⁺ₓ(Mg)₃(Si₄₋ₓAlₓ)O₁₀(OH)₂ | Tetrahedral substitution of Al³⁺ for Si⁴⁺[3] |

| This compound | M⁺ₓ(Mg₃₋ₓLiₓ)Si₄O₁₀(OH)₂ | Octahedral substitution of Li⁺ for Mg²⁺[4] |

| Stevensite | M⁺₂ₓ(Mg₃₋ₓ)Si₄O₁₀(OH)₂ | Octahedral vacancies[3] |

M⁺ represents the interlayer exchangeable cation (e.g., Na⁺, Ca²⁺). The value of 'x' represents the layer charge per formula unit.

Table 2: Typical Ranges of Isomorphic Substitution and Layer Charge

| Mineral | Tetrahedral Substitution (per Si₄O₁₀) | Octahedral Substitution/Vacancies (per (Mg)₃) | Layer Charge (per formula unit) | Cation Exchange Capacity (meq/100g) |

| Saponite | 0.3 - 0.6 Al³⁺ for Si⁴⁺[5][6] | Minor Al³⁺ or Fe³⁺ for Mg²⁺[5] | 0.3 - 0.6 | 70 - 120[5] |

| This compound | Essentially none[4] | 0.3 - 0.6 Li⁺ for Mg²⁺ | 0.3 - 0.6 | 80 - 120 |

| Stevensite | Minor to none[3] | 0.1 - 0.3 vacancies | 0.2 - 0.6 | 60 - 100 |

Experimental Protocols for Characterization

Accurate characterization of isomorphic substitution is crucial for understanding and utilizing trioctahedral smectites. This section provides detailed methodologies for key experiments.

Determination of Structural Formula from Chemical Analysis

The structural formula provides the distribution of cations within the tetrahedral and octahedral sheets and the interlayer space.

Protocol:

-

Chemical Analysis: Obtain the elemental composition of the purified smectite sample, typically as oxide percentages (e.g., SiO₂, Al₂O₃, MgO, Li₂O, Na₂O, CaO), using techniques like X-ray Fluorescence (XRF) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Basis of Calculation: The calculation is based on a fixed number of anions, which is 22 (O₁₀(OH)₂) for a half-unit cell.

-

Tabulate Data: Create a table with columns for Oxide, Weight %, Molecular Weight, Moles of Oxide, Moles of Cations, Moles of Oxygen, and Number of Cations per formula unit.

-

Calculate Moles:

-

Moles of Oxide = Weight % / Molecular Weight

-

Moles of Cations = Moles of Oxide × number of cations in the oxide formula

-

Moles of Oxygen = Moles of Oxide × number of oxygens in the oxide formula

-

-

Normalization Factor: Sum the "Moles of Oxygen" column. The normalization factor is calculated as 22 / (Total Moles of Oxygen).

-

Calculate Cations per Formula Unit: Multiply the "Moles of Cations" for each element by the normalization factor.

-

Allocate Cations to Sheets:

-

Tetrahedral Sheet: Assign all Si⁴⁺ to the tetrahedral sheet. If the sum of Si⁴⁺ is less than 4, add Al³⁺ until the sum is 4.

-

Octahedral Sheet: Assign the remaining Al³⁺, all Mg²⁺, Li⁺, Fe²⁺, and Fe³⁺ to the octahedral sheet. The sum of octahedral cations should be close to 3 for trioctahedral smectites.

-

Interlayer: Assign Na⁺, K⁺, and Ca²⁺ to the interlayer.

-

-

Calculate Layer Charge:

-

Tetrahedral charge = 4 - (charge of tetrahedral cations)

-

Octahedral charge = (charge of octahedral cations) - 6

-

Total layer charge = Tetrahedral charge + Octahedral charge. The sum of interlayer cation charges should balance the total layer charge.

-

X-Ray Diffraction (XRD) Analysis for Identification and Layer Spacing

XRD is a fundamental technique for identifying the mineral phase and determining the basal spacing (d₀₀₁), which is related to the interlayer composition and swelling properties.

Protocol:

-

Sample Preparation:

-

Prepare an oriented sample by sedimenting a dilute clay suspension onto a glass slide and allowing it to air-dry. This enhances the basal reflections.

-

-

Air-Dried Analysis: Run the XRD scan on the air-dried sample, typically from 2° to 40° 2θ. The position of the (001) peak gives the basal spacing.

-

Ethylene (B1197577) Glycol Solvation: Place the slide in a desiccator with ethylene glycol and heat at 60°C for at least 8 hours. This causes swelling in smectites.

-

Glycolated Analysis: Immediately run the XRD scan on the glycol-solvated sample. A shift of the (001) peak to a lower 2θ angle (higher d-spacing, typically around 17 Å) confirms the presence of smectite.

-

Heated Analysis: Heat the air-dried slide to 550°C for 2 hours.

-

Heated Sample Analysis: Run the XRD scan on the heated sample. The collapse of the basal spacing to around 10 Å is characteristic of smectites.

-

Determination of Trioctahedral Nature: The position of the (060) reflection, typically measured on a randomly oriented powder sample, is used to distinguish between dioctahedral (1.49-1.52 Å) and trioctahedral (1.52-1.54 Å) smectites.

Cation Exchange Capacity (CEC) Measurement

CEC quantifies the magnitude of the negative layer charge and is a measure of the smectite's ability to retain and exchange positive ions.

Protocol (Ammonium Acetate (B1210297) Method):

-

Saturation: Weigh approximately 5 g of the clay sample into a centrifuge tube. Add 30 mL of 1 M sodium acetate solution (pH 8.2), shake well, and centrifuge. Decant the supernatant. Repeat this step three more times to saturate the exchange sites with Na⁺.

-

Removal of Excess Salt: Wash the sample with 30 mL of 95% ethanol, centrifuge, and decant. Repeat until the supernatant is free of chloride ions (test with silver nitrate).

-

Extraction of Exchangeable Cations: Add 30 mL of 1 M ammonium (B1175870) acetate solution (pH 7.0) to the tube, shake for 2 hours, centrifuge, and collect the supernatant in a 100 mL volumetric flask. Repeat this extraction two more times, collecting the supernatant in the same flask.

-

Analysis: Dilute the collected supernatant to 100 mL with deionized water. Analyze the concentration of Na⁺ in the solution using Flame Photometry or Atomic Absorption Spectroscopy (AAS).

-

Calculation: CEC (meq/100g) = (Concentration of Na⁺ in ppm × Volume of extract in L) / (Atomic weight of Na in g/mol × Sample weight in g) × 100

Visualizing Relationships and Workflows

Graphviz diagrams are used to illustrate key conceptual relationships and experimental workflows.

Isomorphic Substitution and its Consequences

References

- 1. Soil Chemistry/Clay Minerology - Bioremediation [learnbioremediation.weebly.com]

- 2. Surface geochemistry of the clay minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the structural formula of smectites: a review and new data on the influence of exchangeable cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elementis.com [elementis.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Hectorite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hectorite, a rare trioctahedral smectite clay mineral. With its unique layered structure and notable swelling and rheological properties, this compound has garnered significant interest for a range of applications, including as a versatile excipient in drug delivery systems. This document details its structural and chemical characteristics, key physical attributes, and the experimental protocols used for its characterization, offering valuable insights for researchers and professionals in pharmaceutical and materials science.

Chemical and Structural Properties

This compound is a magnesium-lithium silicate (B1173343) clay mineral with the idealized chemical formula Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂.[1][2] It belongs to the smectite group of 2:1 phyllosilicates, characterized by a layered crystal structure.[3][4] This structure consists of a central octahedral sheet of magnesium and lithium atoms sandwiched between two tetrahedral silicate sheets.[3][4] The isomorphous substitution of Li⁺ for Mg²⁺ within the octahedral layer results in a net negative charge on the silicate layers.[3][4] This charge is balanced by exchangeable cations, typically sodium (Na⁺), located in the interlayer space.[3][4]

This unique atomic arrangement imparts several key chemical properties to this compound, most notably its cation exchange capacity (CEC). The weakly bonded interlayer cations can be readily exchanged with other organic and inorganic cations, allowing for the modification of this compound's surface chemistry and properties.[3]

Chemical Composition

The chemical composition of this compound can vary slightly depending on its origin and degree of purity. The table below presents a typical chemical composition of this compound from Hector, California, USA.

| Constituent | Weight Percent (%) |

| SiO₂ | 53.68 - 53.95 |

| MgO | 25.34 - 25.89 |

| Li₂O | 1.12 - 1.22 |

| Na₂O | 3.00 - 3.04 |

| Al₂O₃ | 0.14 - 0.60 |

| Fe₂O₃ | 0.03 |

| CaO | 0.16 - 0.52 |

| K₂O | 0.07 - 0.23 |

| H₂O⁺ | 5.61 - 8.24 |

| H₂O⁻ | 7.28 - 9.29 |

| Cl | 0.31 |

| Total | 99.56 - 100.16 |

Table 1: Chemical composition of this compound from Hector, California, USA. Data compiled from the Handbook of Mineralogy.[5]

Crystallographic Data

This compound crystallizes in the monoclinic system with a prismatic crystal class (2/m).[6]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Dimensions | a = 5.25 Å, b = 9.18 Å, c = 16.0 Å, β = 99° |

| Unit Cell Volume | 761.63 ų |

Table 2: Crystallographic data for this compound. Data compiled from Mindat and Wikipedia.[3][6]

Physical Properties

The physical properties of this compound are a direct consequence of its unique crystal structure and chemical composition. These properties are critical for its application in various fields, particularly in drug delivery and materials science.

| Property | Value | References |

| Cation Exchange Capacity (CEC) | 50 - 150 meq/100g | [7] |

| Specific Surface Area | ~350 - 750 m²/g | [8][9] |

| Swelling Index | Minimum of 24 ml/2g (for acceptable GCL grade) | [10] |

| Mohs Hardness | 1 - 2 | [3][6] |

| Specific Gravity | 2.0 - 3.0 | [6] |

| Luster | Waxy, Dull, Earthy | [3] |

| Color | White, cream, pale brown, mottled | [3][6] |

| Cleavage | Perfect on {001} | [3][6] |

| Fracture | Uneven | [6] |

Table 3: Summary of key physical properties of this compound.

Cation Exchange Capacity (CEC)

The CEC is a measure of a material's ability to hold and exchange positive ions.[7] this compound's high CEC is a result of the charge deficiency in its octahedral layer.[4] This property is fundamental to its use in drug delivery, as it allows for the loading of cationic drug molecules through ion exchange.

Swelling Properties

When exposed to water, this compound exhibits significant swelling.[4] Water molecules penetrate the interlayer spaces, causing the layers to separate and the material to expand.[9] This process, known as delamination, can lead to the formation of a stable gel-like structure at low concentrations.[8] The degree of swelling is influenced by the nature of the interlayer cations and the surrounding medium.

Rheological Properties

Aqueous dispersions of this compound exhibit unique rheological properties, including shear-thinning and thixotropy.[11] At rest, the clay platelets form a "house-of-cards" structure, resulting in high viscosity.[7] When shear is applied, this structure breaks down, leading to a decrease in viscosity.[7] This behavior is highly desirable in formulations requiring stability during storage and ease of application. Systems with higher concentrations of this compound show more pronounced thixotropic behavior.[11] For instance, a system with 2.5% Tixogel VZV (a this compound-based rheological additive) showed a viscosity of 3.72 Pa·s at a low shear rate (2.5 rpm) and 1.94 Pa·s at a higher shear rate (60 rpm).[12]

Thermal Stability

Thermogravimetric analysis (TGA) of this compound reveals a multi-stage decomposition process. The initial weight loss, occurring up to around 200°C, is attributed to the removal of adsorbed and interlayer water. Dehydroxylation, the loss of structural hydroxyl groups, occurs at higher temperatures, typically between 450°C and 750°C.[13] At temperatures above 700°C, this compound can recrystallize to form phases like enstatite.[13]

Experimental Protocols

Accurate characterization of this compound's properties is essential for its effective application. The following sections detail the methodologies for key analytical techniques.

Cation Exchange Capacity (CEC) Measurement

The CEC of this compound is commonly determined using methods involving the exchange of the native cations with a known cation, followed by quantification of the exchanged cation. The ammonium (B1175870) acetate (B1210297) method is a widely used reference technique.

Ammonium Acetate Method Protocol:

-

Sample Preparation: Weigh approximately 25 g of the this compound sample into a 500 mL Erlenmeyer flask.

-

Saturation: Add 100 mL of 1 M ammonium acetate (NH₄OAc) solution (pH 7.0) to the flask. Shake vigorously and let it stand overnight to ensure complete cation exchange.

-

Filtration and Washing: Filter the suspension using a Büchner funnel. Wash the clay on the filter paper with an additional 100 mL of 1 M NH₄OAc.

-

Removal of Excess Ammonium: Wash the clay with 95% ethanol (B145695) to remove any excess (non-exchanged) ammonium acetate.

-

Extraction of Exchanged Ammonium: Leach the clay with 1 M KCl solution to replace the adsorbed NH₄⁺ with K⁺. Collect the leachate containing the displaced ammonium ions.

-

Quantification: Determine the amount of ammonium in the leachate using steam distillation or an ammonia-selective electrode.

-

Calculation: The CEC, expressed in milliequivalents per 100g of clay (meq/100g), is calculated from the amount of displaced ammonium.

Swelling Index Determination

The swelling index provides a measure of the ability of this compound to swell in water. The ASTM D5890 standard test method is commonly used.

Swelling Index Test Protocol (ASTM D5890):

-

Sample Preparation: Dry the this compound sample and grind it to a fine powder (100% passing 150 μm and 60% passing 75 μm).

-

Dispersion: Add 90 mL of deionized water to a 100 mL graduated cylinder.

-

Incremental Addition: Add 2.0 g of the dried this compound powder to the water in 0.1 g increments. Allow at least 10 minutes between each addition for the clay to hydrate (B1144303) and settle.

-

Hydration: After adding the entire sample, top up the cylinder to the 100 mL mark with deionized water.

-

Equilibration: Allow the suspension to stand undisturbed for 16-24 hours.

-

Measurement: Record the volume of the swollen clay in milliliters. The swelling index is reported as ml/2g.[10]

X-Ray Diffraction (XRD) Analysis

XRD is a powerful technique for identifying the crystalline structure of this compound and determining its interlayer spacing. Proper sample preparation is crucial for obtaining high-quality data.

Oriented Mount Sample Preparation for XRD:

-

Dispersion: Disperse a small amount of the this compound sample in deionized water using a sonic probe to create a dilute suspension.

-

Size Fractionation: Centrifuge the suspension to isolate the clay-sized fraction (<2 μm).

-

Mounting: Deposit the clay suspension onto a suitable substrate (e.g., a glass slide or a porous ceramic tile) and allow it to dry. The clay platelets will orient themselves parallel to the substrate surface.

-

Analysis: Analyze the oriented mount using an X-ray diffractometer. Data is typically collected on the air-dried sample and after ethylene (B1197577) glycol solvation to identify swelling clays.

Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the morphology and texture of this compound particles.

Sample Preparation for SEM:

-

Mounting: Place a carbon adhesive tab on an aluminum SEM stub.

-

Sample Application: Sprinkle a small amount of the dry this compound powder onto the adhesive tab.

-

Removal of Excess: Gently blow off any excess, non-adhered powder with a stream of air or nitrogen.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: The coated sample is then ready for imaging in the SEM.

Applications in Drug Development

The unique properties of this compound make it an attractive material for various applications in drug development. Its high cation exchange capacity allows for the loading of cationic drugs, and its swelling and rheological properties can be utilized for controlled release and the formulation of stable suspensions and gels.[8][14] Furthermore, its biocompatibility and potential to penetrate cell membranes are being explored for targeted drug delivery systems, including in anticancer therapies.[1][14]

Conclusion

This compound possesses a unique combination of physical and chemical properties that make it a material of significant interest for scientific research and industrial applications, particularly in the pharmaceutical field. Its layered structure, high cation exchange capacity, and remarkable swelling and rheological behavior provide a versatile platform for the development of advanced drug delivery systems. A thorough understanding of its characteristics, facilitated by the standardized experimental protocols outlined in this guide, is crucial for harnessing its full potential.

References

- 1. tsutsuki.net [tsutsuki.net]

- 2. scispace.com [scispace.com]

- 3. mindat.org [mindat.org]

- 4. ceg.fsv.cvut.cz [ceg.fsv.cvut.cz]

- 5. handbookofmineralogy.org [handbookofmineralogy.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound | 12173-47-6 | Benchchem [benchchem.com]

- 9. qualicer.org [qualicer.org]

- 10. library.geosyntheticssociety.org [library.geosyntheticssociety.org]

- 11. This compound and bentonite effect on water-based polymer coating rheology [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. nrc.gov [nrc.gov]

A Technical Guide to the Delamination and Swelling Behavior of Hectorite in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the delamination and swelling of hectorite clay in aqueous environments. This compound, a trioctahedral smectite clay, is of significant interest in pharmaceutical and materials science due to its exceptional swelling capacity, rheological properties, and ability to form thixotropic gels at low concentrations.[1][2][3] This document details the mechanisms of hydration, presents quantitative data on interlayer expansion, and outlines key experimental protocols for characterizing these phenomena.

Core Concepts: Crystalline and Osmotic Swelling

The swelling of this compound in water is a multi-stage process driven by the hydration of interlayer cations and the subsequent delamination of individual silicate (B1173343) layers.[4] This behavior is broadly categorized into two distinct regimes: crystalline swelling and osmotic swelling.

Crystalline Swelling: At low water activities, water molecules arrange in discrete layers between the silicate sheets, leading to a stepwise increase in the basal spacing (d-spacing). This process is primarily driven by the hydration of the interlayer cations, such as Na⁺.[5] For sodium this compound, distinct monolayer (1WL) and bilayer (2WL) hydrates are observed, corresponding to specific d-spacing values.[5] Further increases in water content within this regime may not significantly alter the d-spacing until the transition to osmotic swelling.

Osmotic Swelling: In the presence of sufficient water, the interlayer spacing increases dramatically and continuously. This osmotic swelling is driven by the difference in ion concentration between the interlayer space and the bulk solution, creating an osmotic pressure that forces the layers apart.[1][6] This ultimately leads to the delamination of the this compound tactoids into individual, nanometer-thick silicate sheets dispersed in the aqueous phase.[2] The extent of osmotic swelling is influenced by factors such as electrolyte concentration and the presence of organic solvents.[6]

The following diagram illustrates the sequential process of this compound swelling and delamination in water.

Quantitative Data on this compound Swelling

The swelling of this compound can be quantified by measuring the change in its basal spacing (d-spacing) using X-ray diffraction (XRD). The following tables summarize key quantitative data from various studies.

| Interlayer Cation | Hydration State | Basal Spacing (d-spacing) Å | Reference |

| Na⁺ | Dry (0 H₂O) | 9.5 - 9.7 | [5][7] |

| Na⁺ | Monolayer (1WL) Hydrate | ~12.0 - 12.6 | [5][7] |

| Na⁺ | Bilayer (2WL) Hydrate | ~14.8 - 15.6 | [5] |

| Na⁺ with Ethylene Glycol | Solvated | ~16.86 | [3] |

| Na⁺ | Heated (550 °C) | Collapsed to ~9.72 | [3] |

Table 1: Basal Spacing of Sodium this compound at Different Hydration States.

The composition of the solvent significantly impacts the swelling behavior of this compound. The addition of certain organic solvents to water can either enhance or suppress swelling.

| Solvent System (Acetonitrile in Water, vol%) | Swelling Regime | Basal Spacing (d-spacing) Å | Reference |

| 0 (Pure Water) | Osmotic | - | |

| Up to 65 | Osmotic | Up to 492 | |

| > 65 | Crystalline | 36 | |

| 94 | Ordered Interstratification | - |

Table 2: Influence of Acetonitrile-Water Mixtures on Sodium this compound Swelling.

| Solvent System (DMSO in Water, vol%) | Swelling Regime for High Charge this compound | Reference |

| 0 (Pure Water) | Crystalline | [6][8] |

| Narrow Composition Range | Osmotic | [6][8] |

| > 75 | Crystalline | [6][8] |

Table 3: Influence of DMSO-Water Mixtures on the Swelling of a High-Charge Sodium this compound. [6][8]

Experimental Protocols

A variety of analytical techniques are employed to characterize the delamination and swelling of this compound. Detailed methodologies for the most common techniques are provided below.

X-ray Diffraction (XRD) for Swelling Measurement

XRD is the primary technique for determining the interlayer spacing of this compound. The following protocol is a standard method for preparing oriented samples to enhance the basal reflections.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. elementis.com [elementis.com]

- 5. Temperature dependent structure and dynamics in smectite interlayers: 23 Na MAS NMR spectroscopy of Na-hectorite - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01056D [pubs.rsc.org]

- 6. Delamination by Repulsive Osmotic Swelling of Synthetic Na-Hectorite with Variable Charge in Binary Dimethyl Sulfoxide-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Delamination by Repulsive Osmotic Swelling of Synthetic Na-Hectorite with Variable Charge in Binary Dimethyl SulfoxideâWater Mixtures - Langmuir - Figshare [acs.figshare.com]

Geological Origin of Hectorite in Volcanic Ash: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hectorite, a rare and economically significant smectite clay, boasts unique properties valuable in various industries, including pharmaceuticals and cosmetics. Its geological origin is intrinsically linked to volcanic activity, specifically the hydrothermal alteration of volcanic ash in lacustrine environments. This technical guide provides an in-depth exploration of the formation of this compound from volcanic precursors, detailing the geological pathways, geochemical conditions, and experimental methodologies used for its characterization. Quantitative data on the chemical composition of precursor materials and this compound are presented, alongside detailed protocols for relevant analytical techniques. Visual diagrams generated using the DOT language illustrate the key formation processes and experimental workflows.

Geological Formation of this compound from Volcanic Ash

The formation of this compound is a multi-stage geological process requiring a specific sequence of events and environmental conditions. It is not a simple weathering product but rather a result of neoformation or transformation under specific geochemical constraints.

Precursor Materials: Volcanic Ash and Tuff

The primary parent material for the formation of this compound is volcanic ash, which, upon deposition and consolidation, forms tuff.[1][2][3] The key component within the volcanic ash is volcanic glass, an amorphous (non-crystalline) silicate (B1173343) material resulting from the rapid cooling of magma.[4] Specifically, the zeolite mineral clinoptilolite, a hydrated aluminosilicate (B74896) of sodium, potassium, and calcium, has been identified as a direct precursor to this compound in many significant deposits.[1][2][3] These precursor tuffs are typically characterized by a high glass content.[2][3]

The Role of Hydrothermal Activity

The transformation of volcanic glass into this compound is not a product of conventional weathering. It necessitates the involvement of hydrothermal systems, such as hot springs, which provide the necessary heat and chemically charged fluids to drive the alteration process.[1][3][5] These hydrothermal fluids are crucial for leaching elements from the surrounding rocks and volcanic glass, and for creating the specific geochemical environment required for this compound precipitation and crystallization.

Geochemical Environment of Formation

The formation of this compound from volcanic precursors occurs in a distinct geochemical setting, typically a lacustrine (lake) environment.[6] These lakes are often saline and alkaline.[7][8] The critical chemical components for this compound formation are high concentrations of magnesium (Mg) and lithium (Li).[5][6] The hydrothermal fluids, rich in these elements, interact with the silica-rich volcanic glass, leading to the dissolution of the glass and the subsequent precipitation of this compound.[5] The presence of fluorine (F) in the hydrothermal fluids can also facilitate the formation of more crystalline this compound.[5]

The overall process can be conceptualized as a signaling pathway of geological events:

Data Presentation: Chemical Composition

The transformation of volcanic tuff into this compound involves significant changes in chemical composition. The following tables summarize the typical chemical makeup of the precursor material (clinoptilolite-rich tuff) and the resulting this compound.

Table 1: Representative Chemical Composition of Clinoptilolite-Rich Volcanic Tuff (% by weight)

| Oxide | Concentration (%) | Reference |

| SiO₂ | 65.0 - 72.0 | [2][9][10] |

| Al₂O₃ | 11.0 - 14.0 | [2][9][10] |

| Fe₂O₃ | 0.5 - 2.0 | [11] |

| CaO | 1.0 - 4.0 | [2][11] |

| MgO | 0.5 - 1.5 | [2][6] |

| Na₂O | 0.5 - 3.0 | [2][11] |

| K₂O | 2.0 - 5.0 | [2][11] |

| H₂O | 10.0 - 15.0 | [3] |

Table 2: Idealized and Representative Chemical Formula and Composition of this compound

| Parameter | Value | Reference |

| Ideal Chemical Formula | Na₀.₃(Mg,Li)₃Si₄O₁₀(OH)₂ | [2][3] |

| Oxide | Concentration (%) | |

| SiO₂ | 55.0 - 60.0 | |

| MgO | 22.0 - 26.0 | |

| Li₂O | 0.7 - 1.2 | |

| Na₂O | 1.5 - 2.5 | |

| H₂O (structural) | 4.0 - 6.0 |

Note: The chemical composition of natural this compound can vary depending on the specific geological deposit.

Experimental Protocols

The identification and characterization of this compound and its precursor materials involve a suite of analytical techniques. Furthermore, laboratory experiments can simulate the natural hydrothermal alteration process.

Characterization of Natural Samples

A general workflow for the characterization of clay minerals from volcanic deposits is as follows:

4.1.1 X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline mineral phases present in the sample and to determine the layered structure of this compound.

-

Methodology:

-

A powdered sample is prepared to ensure random orientation of the crystallites.

-

The sample is mounted in a sample holder and placed in a diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

For clay mineral analysis, oriented mounts are often prepared by sedimenting the clay fraction onto a glass slide. This enhances the basal reflections.

-

To differentiate smectites like this compound, the oriented sample is analyzed after air-drying, after solvation with ethylene (B1197577) glycol (which causes swelling of the interlayer space), and after heating (which causes collapse of the interlayer).

-

4.1.2 X-Ray Fluorescence (XRF)

-

Objective: To determine the bulk elemental composition of the rock and mineral samples.

-

Methodology:

-

The sample is finely powdered and pressed into a pellet or fused into a glass disc.

-

The sample is irradiated with a high-energy X-ray beam, causing the atoms in the sample to emit characteristic secondary (or fluorescent) X-rays.

-

The energy and intensity of the emitted X-rays are measured by a detector, which allows for the quantification of the elemental composition.

-

4.1.3 Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

-

Objective: To visualize the morphology and texture of the minerals and to obtain semi-quantitative elemental analysis of specific mineral grains.

-

Methodology:

-

A polished thin section or a carbon-coated sample stub is placed in the SEM chamber.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary and backscattered electrons are detected to form an image of the sample's topography and compositional variation.

-

The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures these X-rays to determine the elemental composition of the analyzed area.

-

Laboratory Simulation of Hydrothermal Alteration

-

Objective: To simulate the natural process of this compound formation from volcanic glass under controlled laboratory conditions.

-

Methodology:

-

Starting Material: Finely ground clinoptilolite-rich volcanic tuff.

-

Reactant Solution: An aqueous solution with a composition mimicking natural hydrothermal fluids, typically containing dissolved magnesium and lithium salts (e.g., MgCl₂ and LiCl) and buffered to an alkaline pH.[12]

-

Hydrothermal Reaction: The powdered tuff and the reactant solution are sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to a specific temperature (e.g., 150-200°C) for a set duration (e.g., several days to weeks).[13][14][15]

-

Product Analysis: After the reaction, the solid product is separated, washed, and dried. It is then analyzed using XRD, FTIR, and SEM-EDS to identify the newly formed mineral phases and compare them to natural this compound.

-

Conclusion

The geological origin of this compound is a compelling example of how specific volcanic and hydrothermal processes can lead to the formation of a rare and valuable mineral. The transformation of volcanic glass, particularly clinoptilolite, in a magnesium- and lithium-rich alkaline lacustrine environment, driven by hydrothermal activity, is the key formation pathway. Understanding this geological framework is crucial for the exploration of new this compound deposits. Furthermore, the ability to characterize and synthesize this compound through controlled laboratory experiments, guided by the knowledge of its natural origin, is of significant interest to researchers and professionals in materials science and drug development who seek to utilize its unique properties. The methodologies and data presented in this guide provide a comprehensive technical foundation for further research and application of this remarkable clay mineral.

References

- 1. researchgate.net [researchgate.net]

- 2. Geochemical modeling of water-rock interactions in mining environments [pubs.usgs.gov]

- 3. ijseas.com [ijseas.com]

- 4. ALEX STREKEISEN-Glass [alexstrekeisen.it]

- 5. sodir.no [sodir.no]

- 6. Clinoptilolite Characterization and EDS Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 7. airies.or.jp [airies.or.jp]

- 8. Modification of Clinoptilolite as a Robust Adsorbent for Highly-Efficient Removal of Thorium (IV) from Aqueous Solutions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. researchgate.net [researchgate.net]

- 13. resolve.cambridge.org [resolve.cambridge.org]

- 14. Synthesis and Modification of Clinoptilolite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Modification of Clinoptilolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hectorite as a Rheology Modifier in Aqueous Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hectorite, a naturally occurring smectite clay, is a highly effective rheology modifier for aqueous systems. Composed of magnesium lithium silicate, this compound disperses in water to form a colloidal suspension of disc-shaped platelets.[1][2] These platelets interact to create a three-dimensional network, often described as a "house of cards" structure, which imparts viscosity, thixotropy, and suspension properties to the formulation.[3] This unique behavior makes this compound a valuable excipient in a wide range of applications, including pharmaceuticals, cosmetics, and coatings, where control of flow, stability, and texture is critical.[2][4]

This document provides detailed application notes and experimental protocols for utilizing this compound as a rheology modifier in aqueous systems.

Mechanism of Rheological Modification

The rheological modification properties of this compound in water are a result of its unique crystal structure and colloidal behavior. In its dry state, individual this compound platelets are stacked together.[2] Upon dispersion in water, the following occurs:

-

Hydration and Swelling: Water molecules penetrate the spaces between the platelets, causing the clay to swell.

-

Delamination: With the application of shear, the stacks of platelets break down into individual, nanoscopically thin platelets.

-

Network Formation: In a dispersed state, the faces of the this compound platelets carry a negative charge, while the edges have a slight positive charge. This charge distribution leads to edge-to-face interactions, resulting in the formation of a three-dimensional gel network. This network structure is responsible for the observed increase in viscosity and the shear-thinning, thixotropic behavior of the system.

Applications in Aqueous Systems

This compound is a versatile rheology modifier with numerous applications in aqueous formulations:

-

Pharmaceuticals: Used as a suspending agent for oral and topical drug formulations, ensuring uniform dosage and preventing settling of active pharmaceutical ingredients (APIs).[5] Its shear-thinning properties allow for easy pouring and application, while its high viscosity at rest maintains stability.

-

Cosmetics and Personal Care: Incorporated into creams, lotions, gels, and toothpastes to provide desired texture, stability, and sensory characteristics.[4] It can also help to suspend pigments and other solid particles.

-

Paints and Coatings: Acts as an anti-settling agent and provides sag (B610663) resistance in water-based paints and coatings.[6] The thixotropic nature of this compound allows for easy application, followed by a rapid increase in viscosity to prevent dripping.

-

Ceramics: Utilized in ceramic glazes to control viscosity and prevent the settling of solid components.

Quantitative Data on this compound Performance

The rheological properties of this compound dispersions are influenced by several factors, including concentration, shear rate, and the presence of electrolytes. The following table summarizes the typical effects of these parameters on the viscosity of aqueous this compound dispersions.

| This compound Concentration (wt%) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) | Observations |

| 2.0 | Low (at rest) | ~100 | Exhibits gel-like properties. |

| 3.0 | Low (at rest) | ~1,000 | Increased gel strength and viscosity. |

| 3.5 | Low (at rest) | >10,000 | Forms a strong, highly viscous gel. |

| 2.0 - 3.5 | Increasing | Decreasing | Demonstrates shear-thinning behavior.[5] |

Note: The viscosity values are approximate and can vary depending on the specific grade of this compound, dispersion method, and temperature.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Dispersion

This protocol describes the standard method for dispersing this compound clay in water to create a stable, viscous gel.

Materials:

-

This compound powder

-

Deionized water

-

High-shear mixer (e.g., homogenizer, overhead stirrer with a high-shear blade)

-

Beaker

-

Weighing balance

Procedure:

-

Weigh the desired amount of deionized water into a beaker.

-

While stirring the water with a high-shear mixer at a moderate speed, slowly and steadily add the this compound powder to the vortex. Avoid adding the powder too quickly to prevent the formation of clumps.

-

Once all the this compound has been added, increase the mixing speed to a high setting.

-

Continue mixing for a minimum of 30 minutes to ensure complete delamination and hydration of the this compound platelets. The dispersion should appear translucent and uniform.

-

Allow the dispersion to stand for at least 24 hours to allow for full network formation and viscosity development before proceeding with rheological measurements.

Protocol 2: Measurement of Viscosity and Shear-Thinning Behavior

This protocol outlines the procedure for characterizing the viscosity of a this compound dispersion as a function of shear rate using a rotational rheometer.

Equipment:

-

Rotational rheometer with a suitable geometry (e.g., concentric cylinder or cone and plate)

-

Temperature control unit

-

Prepared this compound dispersion (from Protocol 1)

Procedure:

-

Set the temperature of the rheometer's measurement cell to the desired value (e.g., 25 °C).

-

Load the this compound dispersion into the measurement geometry, ensuring there are no air bubbles.

-

Allow the sample to equilibrate at the set temperature for at least 5 minutes.

-

Perform a pre-shear step at a high shear rate (e.g., 100 s⁻¹) for 60 seconds to break down any temporary structures and ensure a consistent starting point for all measurements.

-

Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery.

-

Perform a continuous shear rate ramp, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

-

Record the viscosity at various shear rates throughout the ramp.

-

Plot the apparent viscosity as a function of shear rate on a logarithmic scale to visualize the shear-thinning behavior.

Protocol 3: Determination of Yield Stress

The yield stress is the minimum stress required to initiate flow in a structured fluid. This protocol describes a common method for determining the yield stress of a this compound gel.

Equipment:

-

Stress-controlled rheometer with a vane geometry or parallel plate with a serrated surface (to prevent slip)

-

Temperature control unit

-

Prepared this compound dispersion (from Protocol 1)

Procedure:

-

Set the temperature of the rheometer's measurement cell.

-

Load the this compound dispersion and allow it to equilibrate.

-

Apply a controlled stress ramp, starting from a very low stress and gradually increasing it at a constant rate.

-

Monitor the resulting strain or shear rate.

-

The yield stress is typically identified as the point where there is a significant change in the slope of the stress-strain curve, indicating the transition from elastic deformation to viscous flow. Alternatively, it can be determined from the shear stress at which a sudden increase in shear rate is observed.

Visualizations

Caption: Experimental workflow for preparing and characterizing this compound dispersions.

Caption: Mechanism of rheological modification by this compound in an aqueous system.

References

- 1. researchgate.net [researchgate.net]

- 2. elementis.com [elementis.com]

- 3. RHEOLOGY MODIFIER | Sunjin Beauty Science [sunjinbs.com]

- 4. rheologymodifiers.com [rheologymodifiers.com]

- 5. Effect of clay-zwitterionic interactions in controlling the viscoelastic properties in organomodified clays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and bentonite effect on water-based polymer coating rheology [comptes-rendus.academie-sciences.fr]

Application Notes and Protocols: Hectorite in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hectorite, a naturally occurring clay mineral, as a versatile platform for advanced drug delivery systems. The unique properties of this compound, including its high cation exchange capacity, large surface area, and excellent biocompatibility, make it an attractive excipient for controlled and targeted drug release.[1][2] This document details the quantitative aspects of drug loading and release, provides step-by-step experimental protocols for the preparation and characterization of this compound-based drug delivery systems, and illustrates key mechanistic pathways.

Quantitative Data on this compound-Based Drug Delivery Systems

The efficiency of a drug delivery system is critically dependent on its drug loading capacity and release kinetics. The following tables summarize quantitative data for various drugs incorporated into this compound-based carriers.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

| Drug | This compound Formulation | Drug Loading Capacity (mg/g) | Encapsulation Efficiency (%) | Reference |

| Cisplatin | This compound nanoparticles | Not explicitly quantified, but showed high affinity | Not explicitly quantified | [2] |

| Doxorubicin (B1662922) | Rectorite-containing nanoparticles | Increased with rectorite addition | Increased with rectorite addition | [3][4] |

| Methotrexate | Covalently grafted onto this compound | Not explicitly quantified | Not explicitly quantified | [1] |

| Ciprofloxacin | This compound-Halloysite composite | ~26 mg/g (2.6 wt%) | Not applicable (adsorption) | [5] |

Table 2: In Vitro Drug Release Characteristics

| Drug | This compound Formulation | Release Conditions (pH, Time) | Cumulative Release (%) | Release Kinetics | Reference |